

Biochemical Potency and Selectivity

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Compound of Interest		
Compound Name:	Magl-IN-18	
Cat. No.:	B15573310	Get Quote

The efficacy and potential side effects of a MAGL inhibitor are largely determined by its potency and selectivity. JZL184 is a potent irreversible inhibitor of MAGL with high selectivity over fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation. The novel reversible inhibitor, Compound 7, also demonstrates high potency for MAGL.

Parameter	JZL184	Compound 7 (Reversible Inhibitor)
Target Enzyme	Monoacylglycerol Lipase (MAGL)	Monoacylglycerol Lipase (MAGL)
Mechanism of Action	Irreversible	Reversible
IC50 for MAGL	~8 nM (mouse brain membranes)[1][2][3]	5.15 nM[1]
IC50 for FAAH	~4 μM (mouse brain membranes)[1]	Data not available
Selectivity (MAGL vs. FAAH)	>300-fold[1][2]	Data not available
Species-Specific Potency	Equipotent against human and mouse MAGL; ~10-fold less active against rat MAGL.	Data not available

Pharmacokinetic Properties



The pharmacokinetic profile of an inhibitor dictates its absorption, distribution, metabolism, and excretion, which are critical for in vivo applications. JZL184 has been characterized in vivo, while data for Compound 7 is preliminary, focusing on its potential for brain imaging.

Parameter	JZL184	Compound 7 (Reversible Inhibitor)
In Vivo Administration	Intraperitoneal injection in mice (4-40 mg/kg) results in sustained blockade of brain 2- AG hydrolase activity.[1]	Not yet reported for therapeutic studies.
Effect on Brain 2-AG Levels	Produces an 8-fold elevation in endogenous 2-AG levels for at least 8 hours.[1]	Not yet reported.
Brain Penetration	Demonstrated through central CB1-dependent behavioral effects.[1]	Predicted to be high based on a LogD value of 3.66 ± 0.03.[1]

Experimental Protocols

MAGL Inhibition Assay (for JZL184):

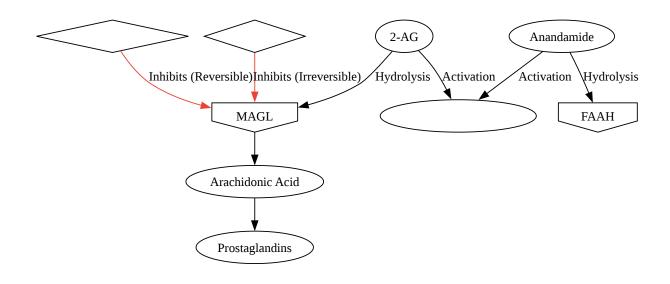
The inhibitory potency of JZL184 on MAGL activity is often determined using brain membrane preparations. A common method involves incubating mouse brain membranes with varying concentrations of the inhibitor. The remaining MAGL activity is then measured by quantifying the hydrolysis of a substrate, such as 2-arachidonoylglycerol (2-AG). The concentration of the inhibitor that produces 50% inhibition of MAGL activity is determined as the IC50 value.

MAGL Inhibition Assay (for Compound 7):

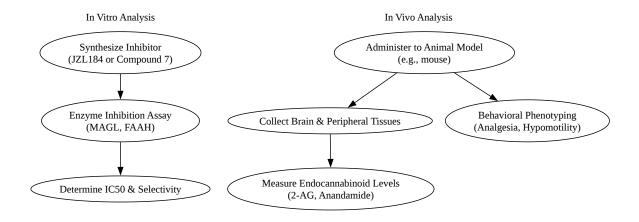
The potency of Compound 7 towards MAGL was determined using a commercially available inhibitor screening kit. While specific details of the kit are not provided in the source material, these kits typically involve a recombinant human MAGL enzyme and a fluorogenic substrate. The inhibitor's ability to block the enzymatic activity is measured by a decrease in the fluorescent signal.



Signaling Pathways and Experimental Workflows



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References

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